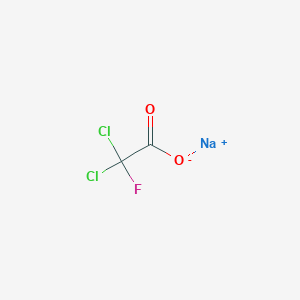

Sodium dichlorofluoroacetate

Übersicht

Beschreibung

Sodium dichlorofluoroacetate is not directly mentioned in the provided papers; however, the related compound sodium chlorodifluoroacetate (SCDA) is discussed. SCDA is used in the synthesis of chlorodifluoroketones and (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives . Sodium monofluoroacetate, also known as compound 1080, is a closely related compound that is a potent pesticide and has been evaluated for its ecotoxicological effects on aquatic organisms .

Synthesis Analysis

The synthesis of chlorodifluoroketones using SCDA involves a mild acylation of N-alkylindoles, which is notable due to the Friedel-Crafts reactivity of carboxylate salts . Another synthesis method includes the combination of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to synthesize (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives .

Molecular Structure Analysis

Electron spin resonance studies have been conducted on radicals produced by electron irradiation of sodium chlorodifluoroacetate, revealing different conformations or local environments in the crystal lattice .

Chemical Reactions Analysis

The characteristic ability of SCDA to generate difluorocarbene is responsible for its unique reactivity, leading to the formation of the active ester in the synthesis of chlorodifluoroketones . In the synthesis of (hetero)arene-fused derivatives, difluorocarbene is a key intermediate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of sodium dichlorofluoroacetate are not directly discussed, the properties of sodium monofluoroacetate have been studied. Sodium monofluoroacetate is known for its high toxicity and is used as a pesticide. It has been detected in tissues and baits using gas chromatography techniques . The compound's toxicity is attributed to its interference with the tricarboxylic acid cycle, leading to impaired oxidative metabolism and energy production .

Relevant Case Studies

An ecotoxicological evaluation of sodium monofluoroacetate on aquatic organisms showed that it is unlikely to produce deleterious effects due to its high biodegradation rate and low bioaccumulation potential . However, an outbreak of sodium fluoroacetate intoxication in selenium- and copper-deficient sheep in California resulted in significant mortality, highlighting the compound's toxicity . Sodium fluoroacetate poisoning in humans is uncommon but can lead to severe symptoms, including seizures and cardiac arrhythmias .

Wissenschaftliche Forschungsanwendungen

Experimental Design in Drug Release Optimization

Research involving diclofenac sodium, a close relative to sodium dichlorofluoroacetate, has been conducted to optimize drug release methods. A study by Kincl, Turk, and Vrečer (2005) utilized a three-level three-factorial Box-Behnken experimental design. This design helped characterize and optimize physicochemical parameters affecting the release of diclofenac sodium from prolonged release tablets. Their approach demonstrated the efficiency of experimental design methodology in optimizing analytical parameters related to drug release (Kincl, Turk, & Vrečer, 2005).

Pharmacodynamics of Dichloroacetate Derivatives

Another study focused on dichloroacetate (DCA) derivatives, which share a structural similarity with sodium dichlorofluoroacetate. Stacpoole et al. (1987) synthesized various DCA derivatives to alter its pharmacokinetics and bioavailability. These derivatives showed effectiveness in decreasing blood glucose and lactate, suggesting potential applications in treating diabetes mellitus, hyperlipidemia, and lactic acidosis (Stacpoole et al., 1987).

Elution of Protein Affinity Tags

Research by Baliova, Juhásová, and Jursky (2015) explored the use of sodium diclofenac in eluting protein affinity tags like glutathione S-transferase and maltose-binding protein from their affinity resins. This indicates that sodium diclofenac and by extension, similar compounds like sodium dichlorofluoroacetate, could be used in proteomics research (Baliova, Juhásová, & Jursky, 2015).

Monitoring MELAS Treatment with MRS

Pavlakis, Kingsley, Kaplan, Stacpoole, O'Shea, and Lustbader (1998) used magnetic resonance spectroscopy (MRS) to assess cerebral metabolism in patients with mitochondrial myopathy, encephalopathy, lactic acidosis, and strokelike episodes (MELAS) treated with sodium dichloroacetate. This study demonstrates the potential application of sodium dichlorofluoroacetate derivatives in monitoring treatment efficacy in mitochondrial encephalomyopathies (Pavlakis et al., 1998).

Hemodynamic Function in Congestive Heart Failure

A study by Bersin, Wolfe, Kwasman, Lau, Klinski, Tanaka, Khorrami, Henderson, De Marco, and Chatterjee (1994) investigated the effects of sodium dichloroacetate on hemodynamic performance and mechanical efficiency in congestive heart failure. Their findings suggest that sodium dichlorofluoroacetate could have potential applications in treating heart failure conditions (Bersin et al., 1994).

Safety And Hazards

Sodium dichlorofluoroacetate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Eigenschaften

IUPAC Name |

sodium;2,2-dichloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJLVZAQCUZJQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399650 | |

| Record name | SODIUM DICHLOROFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dichlorofluoroacetate | |

CAS RN |

2837-90-3 | |

| Record name | SODIUM DICHLOROFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)